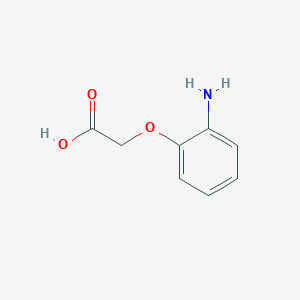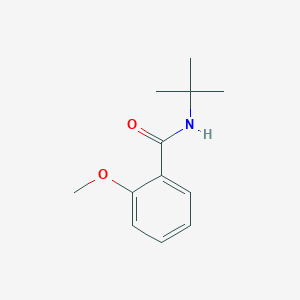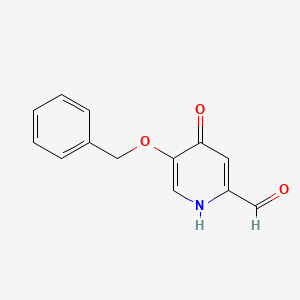
2-Hydroxymethylcyclohexanol
Vue d'ensemble
Description
2-Hydroxymethylcyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Stereoisomeric Compounds
2-Hydroxymethylcyclohexanol has been utilized in the synthesis of stereoisomeric compounds. Bernáth, Fulop, and Sohár (1987) demonstrated its use in the cyclization with ethyl chloroacetate or ethyl 2-chloropropionate to synthesize stereoisomeric perhydro-4,1-benzoxazepin-2-ones. The configurations and predominant conformation of these compounds were confirmed through NMR spectroscopy (Bernáth, Fulop, & Sohár, 1987).
Liquid Crystal Synthesis
In a study by Tschierske and Zaschke (1988), a selective synthesis method for trans-4-alkyl-trans-2-hydroxymethylcyclohexanols was developed, showcasing its application in forming compounds that exhibit liquid crystalline behavior in the presence of water (Tschierske & Zaschke, 1988).
Preparation of Polyesters and Polyurethanes
Diakoumakos and Mikroyannidis (1994) described the use of a derivative of this compound in synthesizing a novel class of polyesters, polyurethanes, and epoxy resins. The study highlighted the improved solubility and thermal stability of these polymers due to the introduction of dicyanomethylene groups in the polymer backbone (Diakoumakos & Mikroyannidis, 1994).
pH-Triggered Conformational Switching
Samoshin et al. (2004) demonstrated the use of trans-2-aminocyclohexanols, derived from this compound, for pH-induced conformational switching in crown ethers and podands. Protonation of these compounds leads to significant conformational changes due to intramolecular hydrogen bonding (Samoshin et al., 2004).
Synthesis of α-Hydroxy Ketones
Negi et al. (1993) used this compound in the preparation of both enantiomers of an α-hydroxy ketone, a key intermediate for synthesizing bioactive metabolites. They utilized biocatalytic reduction and chemical oxidation, achieving high yields and enantiomeric excess (Negi et al., 1993).
Catalytic Hydrogenation Studies
Chen, Huang, and Chen (1975) investigated the catalytic hydrogenation of 2-hydroxycyclohexanone, closely related to this compound, exploring the selectivity of different catalysts in producing cis- and trans-cyclohexane-1,2-diol. Their study provided insights into the hydrogenation selectivity of various catalysts (Chen, Huang, & Chen, 1975).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMJHMSUDKMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409172 | |
| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27583-43-3 | |
| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is trans-4-alkyl-trans-2-hydroxymethylcyclohexanol a useful building block for liquid crystal synthesis?
A1: trans-4-Alkyl-trans-2-hydroxymethylcyclohexanols serve as valuable precursors for synthesizing substituted 1,3-dioxadecalines, a class of liquid crystals. [, ] These compounds are readily transformed into 1,3-dioxadecalines through an acid-catalyzed acetalization reaction with various aldehydes. [] The trans configuration of the starting material ensures the formation of the desired trans isomers in the final product. []
Q2: How does the incorporation of oxygen atoms in the cyclohexane ring affect the liquid crystalline properties of the resulting 1,3-dioxadecalines?
A2: Introducing two oxygen atoms into the cyclohexane ring, forming the 1,3-dioxadecaline structure, leads to a decrease in clearing temperatures compared to analogous decalin derivatives. [] This effect is attributed to the deformation of the decalin ring system caused by the presence of the oxygen atoms. [] Additionally, the 1,3-dioxadecaline ring system demonstrates a tendency to favor nematic mesophases over smectic mesophases. []
Q3: Can cis-fused 1,3-dioxadecalines exhibit liquid crystalline properties?
A3: Yes, the research describes the synthesis of at least one cis-fused 1,3-dioxadecaline that displays liquid crystalline behavior. [] This finding suggests that both cis and trans configurations of 1,3-dioxadecalines can potentially exhibit liquid crystalline properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


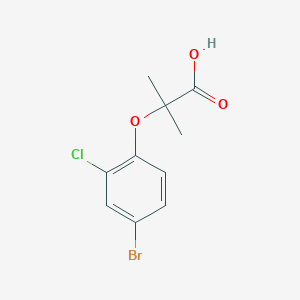

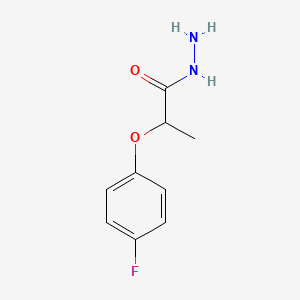
![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)



